Compound Description: This compound, also known as 3-carboxyisoxazole 3, is synthesized through the cycloaddition of carbethoxyformonitrile oxide to N-[4-(trifluoromethyl)phenyl]-3-pyrrolidino-2-butenamide, followed by hydrolysis of the resulting ethyl ester. Studies have shown that this compound is absorbed intact after oral administration in rats and is metabolized to yield plasma concentrations of the anti-inflammatory agent 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide.
Relevance: This compound shares the core isoxazolecarboxamide structure with N-(2,5-dimethoxyphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide. Both compounds differ in their 3-position substituents (carboxy vs. ethyl) and the N-aryl substituents (4-(trifluoromethyl)phenyl vs. 2,5-dimethoxyphenyl).
Compound Description: This compound, abbreviated as 1 in the research paper, serves as a prodrug for the anti-inflammatory agent 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide. When administered orally to rats, it is metabolized to yield similar plasma concentrations of the active anti-inflammatory agent as 3-carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide.
Relevance: This compound shares the core isoxazolecarboxamide structure with N-(2,5-dimethoxyphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide, differing in the absence of a 3-position substituent and the N-aryl substituent being 4-(trifluoromethyl)phenyl instead of 2,5-dimethoxyphenyl.
Compound Description: This compound is an anti-inflammatory agent. Both 3-carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide and 5-methyl-N-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxamide act as prodrugs for this compound, yielding similar plasma concentrations after oral administration.
Relevance: Although this compound lacks the isoxazole ring present in N-(2,5-dimethoxyphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide, it is a key metabolite of two related isoxazolecarboxamide prodrugs and shares the N-[4-(trifluoromethyl)phenyl]amide moiety. This highlights the potential for using isoxazolecarboxamide derivatives as prodrugs for pharmacologically active compounds.
Compound Description: This compound is a designer hallucinogenic drug that acts as a 5-HT2A receptor agonist. It has been reported to cause serotonin-like syndrome with severe intoxications and even deaths. It is often sold on blotter paper and might contain impurities of other NBOMe derivatives. Studies have identified various phase I and phase II metabolites of 25I-NBOMe in mouse hepatic microsomal preparations and human urine samples.
Relevance: This compound shares the 2,5-dimethoxyphenyl moiety with N-(2,5-dimethoxyphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide, highlighting the potential for diverse pharmacological activities associated with this structural feature. While N-(2,5-dimethoxyphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide has an isoxazole ring, 25I-NBOMe has an ethanamine chain connected to the dimethoxyphenyl moiety. [, ]
Compound Description: This compound belongs to the same class of N-benzyl phenethylamine derivatives as 25I-NBOMe and is also considered a designer 'Bath Salt' drug of abuse. It acts as a 5-HT2A receptor agonist, causing similar hallucinogenic effects and potential toxicity as other NBOMe derivatives.
Relevance: Similar to 25I-NBOMe, 2CC-NBOMe shares the 2,5-dimethoxyphenyl moiety with N-(2,5-dimethoxyphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide. Both 2CC-NBOMe and 25I-NBOMe possess an ethanamine chain linked to the dimethoxyphenyl moiety, unlike the isoxazole ring in N-(2,5-dimethoxyphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide.
2-iodo-4-methoxy-5-[2-[(2-methoxyphenyl)methylamino]ethyl]phenol (2-O-desmethyl-5-I-NBOMe, M5) and 5-iodo-4-methoxy-2-[2-[(2-methoxyphenyl)methylamino]ethyl]phenol (5-O-desmethyl-2-I-NBOMe)
Compound Description: These compounds are major urinary metabolites of 25I-NBOMe. They are formed via O-demethylation of the parent compound. Their presence in urine can serve as biomarkers for 25I-NBOMe use.
Relevance: These metabolites are structurally related to N-(2,5-dimethoxyphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide through the presence of a dimethoxyphenyl core, although they lack the isoxazole ring and amide functionality. This relationship highlights the metabolic transformations that compounds containing a 2,5-dimethoxyphenyl moiety might undergo in vivo.
Compound Description: This compound serves as an inhibitor of AP-1 and NF-κB mediated gene expression. Researchers have investigated its structure-activity relationship and developed quantitative structure-activity relationship (QSAR) models based on quantum chemical parameters. [, ]
Relevance: Although EPC belongs to the pyrimidine class rather than the isoxazole class like N-(2,5-dimethoxyphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxylate, both compounds share a similar core structure featuring a heterocyclic ring system with an attached carboxylate group. This structural similarity suggests potential for exploring related compounds for their inhibitory activities against AP-1 and NF-κB mediated gene expression. [, ]
Compound Description: This compound is a more potent inhibitor of AP-1 and NF-κB mediated transcriptional activation compared to EPC, identified through structure-activity relationship studies.
Relevance: Although this compound shares the pyrimidine core structure with EPC instead of the isoxazole core of N-(2,5-dimethoxyphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxylate, the presence of a similar carboxylate group and modification at the amine nitrogen highlights the potential for exploring structural modifications on N-(2,5-dimethoxyphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxylate to modulate its biological activity.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.